molecular formula C11H13NO2 B7812911 3-(2,6-Dimethoxyphenyl)propionitrile

3-(2,6-Dimethoxyphenyl)propionitrile

Cat. No.: B7812911
M. Wt: 191.23 g/mol
InChI Key: AAKQZUJXZCJZTC-UHFFFAOYSA-N
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Description

3-(2,6-Dimethoxyphenyl)propionitrile is an organic compound characterized by a phenyl ring substituted with two methoxy groups and a propionitrile group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-dimethoxybenzene as the starting material.

  • Reaction Steps: The compound can be synthesized through a series of reactions, including nitration, reduction, and subsequent reactions to introduce the propionitrile group.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to control the reaction environment.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: 3-(2,6-Dimethoxyphenyl)propionic acid

  • Reduction: 3-(2,6-Dimethoxyphenyl)propylamine

  • Substitution: Brominated or nitro-substituted derivatives

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)propionitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound is used in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,6-Dimethoxyphenyl)propionitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

3-(2,6-Dimethoxyphenyl)propionitrile is unique due to its specific structural features. Similar compounds include:

  • 3-(2,6-Dimethoxyphenyl)propionic acid: A carboxylic acid derivative with similar biological activity.

  • 3-(2,6-Dimethoxyphenyl)propylamine:

  • 2,6-Dimethoxyphenol: A phenolic compound with different chemical properties and uses.

These compounds share the dimethoxyphenyl group but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

3-(2,6-dimethoxyphenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3,6-7H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKQZUJXZCJZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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